molecular formula C15H13NO2S2 B2649001 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide CAS No. 2097865-76-2

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B2649001
CAS No.: 2097865-76-2
M. Wt: 303.39
InChI Key: PHXQMIQVNCZGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide is an organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates. These intermediates can be synthesized through methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes .

The key step involves the coupling of these intermediates to form the desired compound. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and amide formation. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reactions, would be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and furans, while reduction can yield dihydro derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic amides and derivatives of furan and thiophene, such as:

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide is unique due to its specific combination of furan and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring specific molecular interactions and reactivity .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(12-4-7-20-10-12)16-8-13(11-3-6-19-9-11)14-2-1-5-18-14/h1-7,9-10,13H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXQMIQVNCZGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.